![molecular formula C12H23Cl2N3 B2635475 4-[(trimethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride CAS No. 1909319-73-8](/img/structure/B2635475.png)
4-[(trimethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(trimethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride” is a chemical compound with the CAS Number: 1909319-73-8 . It has a molecular weight of 280.24 . The IUPAC name for this compound is 4-((3,4,5-trimethyl-1H-pyrazol-1-yl)methyl)piperidine dihydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H21N3.2ClH/c1-9-10(2)14-15(11(9)3)8-12-4-6-13-7-5-12;;/h12-13H,4-8H2,1-3H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties may need to be determined experimentally.Aplicaciones Científicas De Investigación
Cancer Treatment Potential
4-[(trimethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride and its derivatives show potential in cancer treatment. For instance, the Aurora kinase inhibitor, which is a related compound, has been reported to inhibit Aurora A, a protein associated with cancer cell proliferation (ロバート ヘンリー,ジェームズ, 2006).
Synthesis Processes
The synthesis of similar compounds, such as 4-(4-iodo-1H-pyrazol-1-yl)piperidine, has been explored for creating key intermediates in the synthesis of drugs like Crizotinib, demonstrating the importance of these compounds in pharmaceutical manufacturing (Steven J. Fussell et al., 2012).
Chemical Structure Studies
Research has also been focused on the chemical structure of related compounds, such as tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, to understand their molecular interactions, which can inform drug design and synthesis (D. Richter et al., 2009).
Neurodegenerative Disorders
Another area of research is the exploration of pyrazolines, which are related to this compound, as potential treatments for neurodegenerative disorders. These compounds have been found to have anticholinesterase effects, which could be beneficial in treating conditions like Alzheimer's disease (M. Altıntop, 2020).
Cannabinoid Receptor Research
Pyrazole derivatives, closely related to this compound, have been studied for their role as cannabinoid receptor antagonists. This research is significant for understanding the interaction of these compounds with the brain's cannabinoid receptors, which could have implications for treating various conditions, including pain and neurological disorders (R. Lan et al., 1999).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
4-[(3,4,5-trimethylpyrazol-1-yl)methyl]piperidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3.2ClH/c1-9-10(2)14-15(11(9)3)8-12-4-6-13-7-5-12;;/h12-13H,4-8H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNARFATZJFGXQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC2CCNCC2)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-N'-(5-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2635392.png)
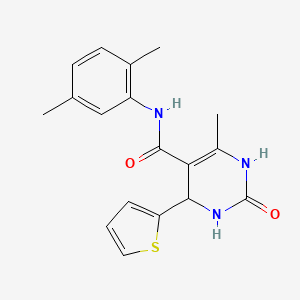
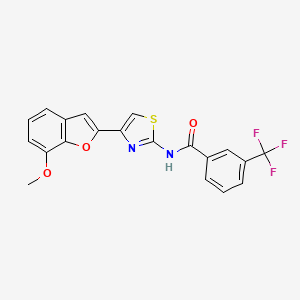

![1-(3-fluorophenyl)-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2635402.png)
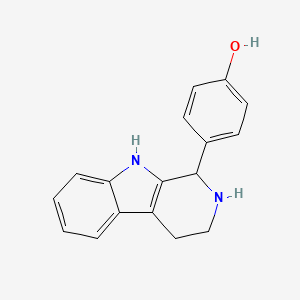
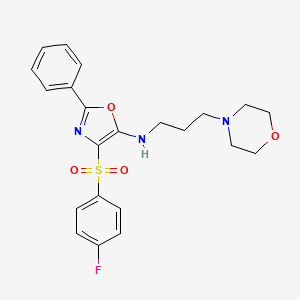
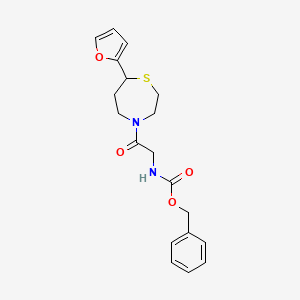
![5-(2-Chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2635406.png)
![2-fluoro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}pyridine-4-carboxamide](/img/structure/B2635407.png)


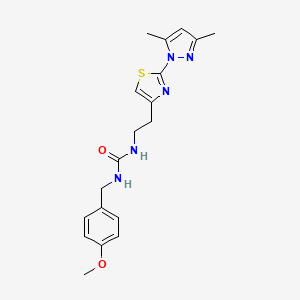
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2635414.png)